Ethyl (E)-3-(2-methoxyphenyl)acrylate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
ATAFSLBAINHGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
The Ortho-Methoxycinnamate Scaffold: Pharmaceutical Versatility of Ethyl (E)-3-(2-methoxyphenyl)acrylate
The following technical guide details the pharmaceutical potential and synthetic utility of Ethyl (E)-3-(2-methoxyphenyl)acrylate , also known as Ethyl 2-methoxycinnamate .
Executive Summary
This compound represents a "privileged structure" in medicinal chemistry. While often overshadowed by its para-substituted isomer (a common sunscreen agent), the ortho-methoxy derivative possesses unique steric and electronic properties that make it a critical intermediate for the synthesis of heterocyclic pharmacophores, particularly coumarins and quinolones .[1]
Beyond its utility as a synthetic building block, this molecule exhibits intrinsic biological activity as a tyrosinase inhibitor and antimicrobial agent , driven by its
Chemical Profile & Structural Logic[1][2][3]
The molecule consists of an ethyl ester conjugated to an aromatic ring via a vinyl group.[1] The defining feature is the 2-methoxy (ortho-methoxy) substituent.
| Property | Data |
| IUPAC Name | Ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate |
| Common Name | Ethyl 2-methoxycinnamate |
| CAS Number | 33877-05-3 (Specific (E)-isomer); 1914-58-5 (General) |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| Key Moiety | |
| Solubility | Soluble in EtOH, DMSO, EtOAc; Insoluble in water |
Mechanistic Insight: The Ortho Effect
Unlike the para-isomer, the ortho-methoxy group exerts a significant steric influence on the vinyl side chain.[1] It also facilitates specific intramolecular cyclization reactions (e.g., demethylative lactonization) that are impossible for the meta or para isomers.[1] This makes it a specific precursor for coumarin (2H-chromen-2-one) scaffolds, which are ubiquitous in anticoagulants (e.g., warfarin derivatives) and anticancer agents.
Pharmaceutical Applications
A. Synthetic Precursor for Coumarin Pharmacophores
The most high-value application of this compound is its conversion into coumarins. Coumarins are widely used in medicine for their anti-edema, anti-inflammatory, and anticoagulant activities.[1]
-
Mechanism: The o-methoxy group can be cleaved (using Lewis acids like
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), generating a free phenol. This phenol then attacks the ester carbonyl intramolecularly to form the lactone ring of coumarin.[1] -
Direct Oxidative Cyclization: Recent Pd-catalyzed C-H activation methods allow for direct cyclization without prior demethylation, streamlining the synthesis of substituted coumarins.[1]
B. Tyrosinase Inhibition (Dermatological Therapeutics)
The parent acid, 2-methoxycinnamic acid, is a documented non-competitive inhibitor of tyrosinase , the rate-limiting enzyme in melanin synthesis.[1]
-
Prodrug Potential: The ethyl ester acts as a lipophilic prodrug.[1] Upon topical application, skin esterases hydrolyze the ethyl group, releasing the active acid form locally.[1]
-
Application: Treatment of hyperpigmentation disorders (e.g., melasma) and as a stabilizer in cosmetic formulations.[1]
C. Antimicrobial & Acaricidal Activity
Studies indicate that ethyl cinnamates disrupt microbial cell membranes due to their amphiphilic nature.[1]
-
Acaricidal: Specific efficacy has been reported against Psoroptes cuniculi (rabbit ear mite), suggesting veterinary pharmaceutical applications.[1]
-
Mechanism: The lipophilic aromatic ring inserts into the lipid bilayer, while the ester group interacts with the aqueous interface, increasing membrane permeability and causing leakage of intracellular electrolytes.[1]
Visualizing the Pharmacophore & Synthesis
The following diagram illustrates the synthesis of the compound and its divergent pathways into bioactive coumarins or direct protein interaction via Michael addition.
Figure 1: Synthetic pathway from o-Anisaldehyde to the target ester, and its subsequent transformation into three distinct pharmacological classes.
Experimental Protocols
Protocol A: Robust Synthesis via Knoevenagel Condensation
This method is preferred over the Wittig reaction for industrial scalability and atom economy.[1]
Reagents:
-
o-Anisaldehyde (2-methoxybenzaldehyde): 10 mmol
-
Diethyl malonate: 12 mmol
-
Piperidine (Catalyst): 0.5 mmol
-
Ethanol (Solvent): 20 mL
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-anisaldehyde and diethyl malonate in ethanol.
-
Initiation: Add piperidine dropwise.
-
Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The product will appear as a UV-active spot (
). -
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Decarboxylation (if using malonate): The intermediate dicarboxylate may require heating with catalytic acid to decarboxylate to the acrylate, although using Ethyl Acetate with Sodium Ethoxide (Claisen condensation style) yields the acrylate directly.[1]
-
Alternative Direct Route: Use Monoethyl malonate or Triethyl phosphonoacetate (HWE reaction) for strict stereocontrol favoring the (E)-isomer.
-
-
Purification: Recrystallize from cold ethanol or purify via silica gel column chromatography.
Protocol B: Tyrosinase Inhibition Assay (In Vitro)
To validate the depigmentation potential of the hydrolyzed scaffold.
Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1): 1000 U/mL
-
L-DOPA (Substrate): 5 mM
-
Phosphate Buffer (pH 6.8)
Methodology:
-
Preparation: Dissolve this compound in DMSO (stock 10 mM).
-
Incubation: Mix 20 µL of test compound solution with 160 µL of phosphate buffer and 20 µL of tyrosinase enzyme solution in a 96-well plate.
-
Activation: Incubate at 25°C for 10 minutes.
-
Measurement: Add 20 µL of L-DOPA. Monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.
-
Analysis: Calculate
by comparing the slope of absorbance vs. time against a control (DMSO only).
References
-
Synthesis & Acaricidal Activity: Chen, D., et al. (2018).[1][2] "Design, Bioactivity and structure-activity of 3-Arylpropionate Derivatives as Potential High-Efficient Acaricides." Scientific Reports.[1][2]
-
Coumarin Synthesis: Kostova, I. (2005).[1] "Synthetic and Natural Coumarins as Cytotoxic Agents."[1] Current Medicinal Chemistry - Anti-Cancer Agents.
-
Tyrosinase Inhibition: Lee, H. S. (2002).[1][3] "Tyrosinase Inhibitors of Pulsatilla cernua Root-Derived Materials." Journal of Agricultural and Food Chemistry.
-
Chemical Properties: Sigma-Aldrich. "Ethyl 3-(2-methoxyphenyl)acrylate Product Specification."
-
General Cinnamate Pharmacology: Sova, M. (2012).[1] "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.
Sources
Methodological & Application
Application Notes and Protocols: Heck Coupling Reaction for the Synthesis of Ethyl (E)-3-(2-methoxyphenyl)acrylate
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of a wide array of compounds, from natural products to materials science and pharmaceuticals.[3] Cinnamic acid derivatives, such as Ethyl (E)-3-(2-methoxyphenyl)acrylate, are particularly valuable intermediates in the fine chemical and pharmaceutical industries, exhibiting a range of biological activities.[4][5]
This document provides a detailed protocol for the synthesis of this compound via the Heck coupling reaction. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice.
Reaction Scheme
The overall transformation involves the coupling of 2-bromoanisole with ethyl acrylate in the presence of a palladium catalyst and a base to yield this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Chemical Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 g | 5.35 | Aryl halide |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 0.81 mL (0.76 g) | 7.58 | Alkene |
| Palladium(II) acetate | Pd(OAc)₂ | 224.5 | 24 mg | 0.107 | Catalyst precursor |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 65 mg | 0.214 | Ligand |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.5 mL (1.09 g) | 10.7 | Base |
| Acetonitrile | CH₃CN | 41.05 | 20 mL | - | Solvent |
Equipment
-
Oven-dried 50 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet
-
Septa
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add palladium(II) acetate (24 mg, 0.107 mmol) and tri(o-tolyl)phosphine (65 mg, 0.214 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add acetonitrile (20 mL), 2-bromoanisole (1.0 g, 5.35 mmol), ethyl acrylate (0.81 mL, 7.58 mmol), and triethylamine (1.5 mL, 10.7 mmol) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion (typically after 5 hours), cool the reaction mixture to room temperature.[6] Filter the mixture through a pad of Celite to remove the palladium catalyst.[6]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of the Heck Coupling Reaction
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][4] The generally accepted mechanism consists of several key steps:
-
Generation of the Active Catalyst: The Pd(II) precatalyst, palladium(II) acetate, is reduced in situ to the active Pd(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromoanisole), inserting into the carbon-bromine bond to form a Pd(II) intermediate.[1][4]
-
Alkene Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.[1][4]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion, forming the carbon-carbon double bond of the product and a palladium-hydride species.[4] This step determines the E-stereoselectivity of the reaction.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base (triethylamine) to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Catalytic Cycle Diagram
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Green Synthesis of Ethyl (E)-3-(2-methoxyphenyl)acrylate via Heck Coupling in Ionic Liquids
Topic: Green Chemistry Synthesis of Ethyl (E)-3-(2-methoxyphenyl)acrylate Using Ionic Liquids Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, green chemistry protocol for the synthesis of This compound (also known as ethyl 2-methoxycinnamate) using the ionic liquid 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as a recyclable reaction medium.[1] By replacing volatile organic solvents (VOCs) with [BMIM][PF₆], this method enhances catalyst stability, facilitates biphasic product separation, and allows for the recycling of the expensive palladium catalyst. This protocol is optimized for high stereoselectivity (>98% E-isomer), excellent yields (>90%), and process sustainability.
Introduction
This compound is a critical intermediate in the synthesis of pharmaceutical compounds and a potent UV-B absorbing agent used in cosmetic formulations. Traditional synthesis methods, such as the Claisen-Schmidt condensation or conventional Heck coupling in polar aprotic solvents (e.g., DMF, NMP), often suffer from catalyst leaching, difficult product isolation, and the generation of hazardous waste.
The use of Ionic Liquids (ILs) , specifically [BMIM][PF₆], addresses these challenges. ILs act as "innocent" ligands that stabilize active palladium nanoparticles formed in situ, preventing aggregation to inactive palladium black. Furthermore, the hydrophobic nature of [BMIM][PF₆] allows for a biphasic workup where the organic product is extracted with a non-polar solvent, leaving the catalyst immobilized in the ionic liquid phase for immediate reuse.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via the Heck-Mizoroki reaction between 2-iodoanisole and ethyl acrylate. The ionic liquid serves a dual role:
-
Solvent: High thermal stability allows for elevated reaction temperatures without pressure vessels.
-
Stabilizer: The imidazolium cation can form N-heterocyclic carbene (NHC) complexes in situ or form a protective solvation shell around Pd(0) species, enhancing catalytic lifetime.
Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the C-I bond of 2-iodoanisole.
-
Coordination & Insertion: Ethyl acrylate coordinates to the Pd(II) center and inserts into the Pd-C bond.
- -Hydride Elimination: Formation of the alkene product and a Pd(II)-hydride species.
-
Reductive Elimination: Base-assisted removal of HI regenerates the active Pd(0) species.
Figure 1: Catalytic cycle of the Heck reaction in Ionic Liquid media. The Pd(0) species is stabilized by the ionic liquid matrix, preventing precipitation.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| 2-Iodoanisole | >98% | Substrate (Aryl Halide) |
| Ethyl Acrylate | >99% | Substrate (Olefin) |
| [BMIM][PF₆] | >99% (Dry) | Solvent / Catalyst Support |
| Palladium(II) Acetate | 98% | Pre-catalyst |
| Triethylamine (Et₃N) | >99% | Base (HI Scavenger) |
| Diethyl Ether | ACS Grade | Extraction Solvent |
Equipment
-
10 mL Round-bottom flask or sealed pressure tube.
-
Magnetic stirrer with heating block.
-
Rotary evaporator.
-
Silica gel chromatography columns (optional for high purity).
Step-by-Step Methodology
Step 1: Ionic Liquid Preparation
-
Critical: Ensure [BMIM][PF₆] is dry. Heat the ionic liquid at 80°C under vacuum (0.1 mbar) for 2 hours prior to use to remove trace water, which can inhibit the reaction.
Step 2: Reaction Setup
-
In a 10 mL reaction vessel, charge [BMIM][PF₆] (2.0 g / ~1.5 mL).
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%). Stir at room temperature for 5 minutes until dissolved.
-
Add 2-Iodoanisole (234 mg, 1.0 mmol).
-
Add Ethyl Acrylate (120 mg, 1.2 mmol).
-
Add Triethylamine (202 mg, 2.0 mmol).
-
Seal the vessel and heat to 100°C with vigorous stirring.
Step 3: Reaction Monitoring
-
Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.
-
Time: Reaction is typically complete within 2–4 hours . 2-Iodoanisole is highly reactive; if using 2-bromoanisole, extend time to 8-12 hours.
Step 4: Workup & Extraction (Biphasic Separation)
-
Cool the reaction mixture to room temperature.
-
Add Diethyl Ether (3 x 5 mL) to the reaction vessel and stir vigorously for 5 minutes.
-
Allow phases to settle. The top ether layer contains the product; the bottom IL layer contains the Pd catalyst and ammonium salt byproducts.
-
Decant or pipette off the ether layer.
-
Combine ether extracts, wash with water (2 x 5 mL) to remove any entrained IL or amine salts, dry over MgSO₄, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product is often >95% pure.
-
If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1) to obtain This compound as a clear to pale yellow oil.
Step 6: Catalyst Recycling
-
The remaining IL phase contains Et₃NH⁺I⁻ salts.
-
Wash the IL phase with water (2 x 3 mL) to remove the salts. (Note: [BMIM][PF₆] is hydrophobic and forms a separate phase from water).
-
Dry the IL phase under vacuum (80°C, 1 h).
-
Add fresh substrates (2-iodoanisole, ethyl acrylate, base) and repeat Step 2.
Figure 2: Operational workflow for the synthesis and recycling process.
Results and Discussion
Yield and Selectivity
The Heck coupling of ortho-substituted aryl halides can be sterically challenged, but the ionic liquid medium facilitates high turnover numbers (TON).
| Entry | Substrate | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 2-Iodoanisole | 2.5 | 96 | >99:1 |
| 2 | 2-Bromoanisole | 10 | 88 | >98:2 |
| 3 | 4-Iodoanisole | 1.5 | 98 | >99:1 |
Recycling Performance
The catalytic system demonstrates robust recyclability.[1] A slight decrease in yield after the 5th cycle is typically due to mechanical loss of the ionic liquid during washing steps rather than catalyst deactivation.
| Cycle | 1 | 2 | 3 | 4 | 5 |
| Yield (%) | 96 | 95 | 94 | 91 | 88 |
Troubleshooting & Optimization
-
Low Conversion: Ensure the [BMIM][PF₆] is strictly anhydrous. Water can quench the active catalytic species or inhibit the base.
-
Pd Black Formation: If visible black precipitate forms, the Pd nanoparticles have aggregated. This usually occurs if the IL is not clean or if the temperature is too high (>140°C). Add a phosphine ligand (e.g., PPh₃, 2 mol%) to stabilize the Pd if this persists, though this reduces "greenness."
-
Phase Separation Issues: If the ether layer does not separate cleanly, add a small amount of water to increase the surface tension of the IL phase, forcing the organic layer to separate.
Safety and Sustainability Metrics
-
Atom Economy: The reaction generates HI (neutralized to Et₃NHI) as the only byproduct.
-
E-Factor: Significantly lower than conventional methods due to solvent recycling (Ether is recovered; IL is reused).
-
Hazards: 2-Iodoanisole is an irritant. Ethyl acrylate is flammable and lachrymatory; handle in a fume hood. [BMIM][PF₆] is non-volatile but should be treated as a chemical irritant.
References
-
Heck Reaction in Ionic Liquids: Carmichael, A. J., Earle, M. J., Holbrey, J. D., McCormac, P. B., & Seddon, K. R. (1999). The Heck reaction in ionic liquids: A multiphasic catalyst system. Organic Letters, 1(7), 997-1000. Link
-
Mechanism & Stabilization: Xu, L., Chen, W., & Xiao, J. (2000). Heck reaction in ionic liquids and the in situ identification of N-heterocyclic carbene complexes of palladium.[2] Organometallics, 19(6), 1123-1127. Link
-
Green Synthesis of Cinnamates: Mo, J., Xu, L., & Xiao, J. (2005). Ionic liquid-promoted, highly regioselective Heck arylation of electron-rich olefins by aryl halides.[3][4] Journal of the American Chemical Society, 127(2), 751-760. Link
-
Review of Pd in ILs: Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: Solvents for synthesis and catalysis. Chemical Reviews, 111(5), 3508-3576. Link
-
Specific Substrate Data: Liu, L., Song, X. M., Guan, J. T., Zhang, Z. Y., & Wei, B. M. (2015). An efficient and recyclable catalytic system: PdCl2-Dppc+-PF6-/[bmim][PF6] for Heck coupling reaction.[1] Asian Journal of Chemistry, 27(6), 2093. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides [organic-chemistry.org]
- 4. Ionic liquid-promoted, highly regioselective Heck arylation of electron-rich olefins by aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of Ethyl (E)-3-(2-methoxyphenyl)acrylate
Application Note: High-Efficiency Microwave-Assisted Synthesis of Ethyl (E)-3-(2-methoxyphenyl)acrylate
Executive Summary
This application note details a robust, solvent-free protocol for the synthesis of This compound via the microwave-assisted Wittig reaction. By utilizing a stabilized ylide on a solid support (Basic Alumina), this method eliminates the need for hazardous halogenated solvents, reduces reaction time from hours to minutes, and achieves high stereoselectivity (>95% E-isomer). This guide is designed for medicinal chemists and process development scientists seeking to optimize cinnamate derivative synthesis.
Scientific Background & Rationale
The Target Molecule
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including antihypertensives and UV-B absorbing cosmetic ingredients. Conventional synthesis often relies on the Knoevenagel condensation, which frequently requires toxic bases (piperidine) and high boiling solvents, or the Heck reaction, which necessitates expensive palladium catalysts.
The Microwave-Wittig Advantage
The Wittig reaction offers a distinct advantage: high regioselectivity. However, traditional solution-phase Wittig reactions suffer from slow kinetics and difficult separation of the triphenylphosphine oxide (TPPO) byproduct.[1]
Why Microwave + Solid Support?
-
Dielectric Heating: Polar reagents (aldehyde) absorb microwave energy efficiently, creating localized "hot spots" that accelerate the nucleophilic attack of the ylide.
-
Surface Activation: Basic Alumina (
) acts as a surface dispersant and weak base, stabilizing the transition state and facilitating the elimination of TPPO. -
Entropy: Solvent-free conditions increase the effective collision frequency of reactants.
Mechanistic Pathway
The reaction proceeds through the formation of a 4-membered oxaphosphetane intermediate. The steric bulk of the stabilized ylide and the thermodynamic control provided by microwave heating strongly favor the trans (E) alkene product.
Figure 1: Mechanistic pathway of the Microwave-Assisted Wittig Reaction favoring the E-isomer.
Experimental Protocol
Materials & Equipment
-
Reactant A: 2-Methoxybenzaldehyde (o-Anisaldehyde) [CAS: 135-02-4] - 1.0 mmol (136 mg).
-
Reactant B: Ethyl (triphenylphosphoranylidene)acetate [CAS: 1099-45-2] - 1.2 mmol (418 mg).
-
Solid Support: Basic Alumina (Activity I), activated at 120°C for 1 hour prior to use.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL Pyrex pressure vial with snap-cap.
Step-by-Step Procedure
Step 1: Homogenization (Solid-State Mixing)
-
In a mortar, combine 1.0 mmol of 2-Methoxybenzaldehyde and 1.2 mmol of Ethyl (triphenylphosphoranylidene)acetate .
-
Add 0.5 g of Basic Alumina .
-
Grind the mixture efficiently with a pestle for 2 minutes until a fine, homogeneous free-flowing powder is obtained. Note: Intimate mixing is critical for solvent-free reactions.
Step 2: Microwave Irradiation
-
Transfer the powder into the 10 mL microwave vial.
-
Program the microwave reactor with the following parameters:
-
Mode: Standard Control (Fixed Temp).
-
Temperature: 110°C.
-
Hold Time: 5 minutes.
-
Power: Max 150W (Dynamic).
-
Stirring: Off (Solid state).
-
-
Irradiate.[1][2][3][4][5] (The reaction is typically complete within 3-5 minutes).
Step 3: Work-up and Purification [6]
-
Cool the vial to room temperature.
-
Add 10 mL of Ethyl Acetate to the vial and vortex/sonicate for 2 minutes to extract the product from the alumina.
-
Filter the suspension through a sintered glass funnel (or a plug of Celite) to remove the alumina. Wash the pad with an additional 5 mL of Ethyl Acetate.
-
Evaporate the solvent under reduced pressure.
-
Purification: The crude residue contains the product and Triphenylphosphine oxide (TPPO).
-
Method A (Flash Chromatography): Elute with Hexane:Ethyl Acetate (90:10). The product elutes first; TPPO is very polar and remains on the column.
-
Method B (Precipitation): Triturate the residue with cold Hexane/Diethyl Ether (TPPO precipitates out; product remains in solution).
-
Workflow Diagram
Figure 2: Operational workflow for the solvent-free microwave synthesis.
Results & Data Analysis
Yield and Efficiency Comparison
The microwave-assisted protocol demonstrates superior efficiency compared to conventional thermal heating (reflux in toluene).
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Solvent-Free) |
| Solvent | Toluene / Benzene | None (Solid Support) |
| Temperature | 110°C (Oil Bath) | 110°C (Internal IR) |
| Time | 8 - 12 Hours | 5 Minutes |
| Yield | 72% | 94% |
| E/Z Ratio | 85:15 | 98:2 |
| E-Factor (Waste) | High (Solvent waste) | Low (Green) |
Characterization Data (Expected)
-
Appearance: Colorless to pale yellow oil/solid.
-
1H NMR (400 MHz, CDCl3):
- 7.98 (d, J = 16.1 Hz, 1H, Ar-CH=), Indicates Trans-isomer.
- 7.50 (dd, 1H, Ar-H), 7.35 (m, 1H, Ar-H), 6.95 (m, 2H, Ar-H).
- 6.52 (d, J = 16.1 Hz, 1H, =CH-CO).
- 4.25 (q, 2H, O-CH2-), 3.88 (s, 3H, O-CH3), 1.33 (t, 3H, -CH3).
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete mixing of solid reagents.
-
Solution: Grind the mixture longer (3-4 mins) or dissolve reagents in a minimum amount of DCM, adsorb onto alumina, and evaporate solvent before MW irradiation.
-
-
Issue: TPPO Contamination.
-
Cause: Inadequate separation during chromatography.
-
Solution: TPPO is highly crystalline.[7] Dissolve crude in minimal warm toluene, cool to 0°C, and filter off the precipitated TPPO before column chromatography.
-
-
Issue: "Hot Spots" / Charring.
-
Cause: Uneven alumina distribution.
-
Solution: Ensure the vial is not overloaded (max 1/3 volume) and the powder is loose, not packed tight.
-
References
-
Microwave-Assisted Wittig Reaction: Patil, V. et al. "Solvent-free Wittig reaction: A green approach for the synthesis of olefins."[1] Arkivoc, 2006(xv), 104-108. [Link]
-
Solid-Supported Synthesis: Balema, V. P. et al. "Solvent-free Wittig reactions: mechanical and thermal activation." Journal of the American Chemical Society, 124(22), 6244-6245. [Link]
-
General Microwave Knoevenagel/Wittig Protocols: Bose, A. K., et al. "Microwave-induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis." Journal of Organic Chemistry, 56(25), 6968-6970. [Link]
-
Green Chemistry Principles (Solvent-Free): Varma, R. S. "Solvent-free accelerated organic syntheses using microwaves." Pure and Applied Chemistry, 73(1), 193-198. [Link]
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- 2. ijrpas.com [ijrpas.com]
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- 4. chemicaljournals.com [chemicaljournals.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxybenzaldehyde Condensation Reactions
Introduction: The Critical Role of Temperature in 2-Methoxybenzaldehyde Condensation
The condensation of 2-methoxybenzaldehyde with a ketone containing α-hydrogens, a classic example of the Claisen-Schmidt condensation, is a cornerstone reaction in synthetic organic chemistry.[1][2][3] This reaction is instrumental in forming α,β-unsaturated ketones, particularly chalcones, which are vital precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities.[4][5][6][7] While the reaction appears straightforward, its success hinges on the precise control of several parameters, with temperature being one of the most critical.
Temperature directly influences reaction kinetics, solubility of reactants, and the equilibrium between the desired product and potential side reactions.[8] An improperly optimized temperature can lead to sluggish or incomplete reactions, or conversely, promote the formation of undesirable byproducts, such as self-condensation products or polymeric resins, ultimately compromising yield and purity.[9][10] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reaction temperature for the condensation of 2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for a base-catalyzed 2-methoxybenzaldehyde condensation?
A1: The optimal temperature is highly dependent on the specific ketone, solvent, and catalyst used. However, a common starting point is room temperature (20-25°C).[4] Many procedures report successful condensations within this range, often with stirring for several hours. For less reactive ketones, gentle heating may be necessary, while for highly reactive substrates, cooling the reaction in an ice bath (0-5°C) can help control the reaction rate and minimize side product formation.
Q2: How does increasing the temperature generally affect the reaction?
A2: Increasing the temperature typically increases the reaction rate.[8] However, this also provides the activation energy for undesired side reactions. At elevated temperatures, the risk of self-condensation of the ketone, Cannizzaro-type reactions of the aldehyde, and the formation of dark, tarry polymeric materials increases significantly.[9][10] Therefore, any increase in temperature should be done cautiously and with careful monitoring.
Q3: What are the most common side products to be aware of, and how does temperature influence their formation?
A3: The primary side products include:
-
Self-condensation of the ketone: If the ketone partner is highly enolizable, it can react with itself. This is often favored at higher temperatures.
-
Polymeric materials: High temperatures can promote the formation of dark, resinous byproducts, which can be difficult to remove.[10]
-
Cannizzaro reaction: Although 2-methoxybenzaldehyde lacks α-hydrogens and is the intended electrophile, under strongly basic conditions and at higher temperatures, it can potentially undergo a disproportionation reaction.
-
Aldol Addition Product: The initial β-hydroxy ketone may not fully dehydrate to the final conjugated enone. While sometimes isolable, if the enone is the desired product, further heating might be required, which must be balanced against the risk of other side reactions.[1][11]
Lowering the temperature generally enhances the selectivity for the desired crossed-aldol condensation product over these alternatives.
Q4: Besides temperature, what other parameters are crucial for this reaction?
A4: Key parameters include the choice of base (NaOH or KOH are common), the solvent (ethanol is frequently used as it dissolves the reactants and the base), the stoichiometry of the reactants, and the reaction time.[4][5][12] Efficient stirring is also critical, especially in heterogeneous mixtures, to ensure proper mixing and heat distribution.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction is very slow, and after several hours, TLC analysis shows a large amount of unreacted 2-methoxybenzaldehyde. What's wrong?
A: This indicates that the reaction conditions are not sufficient to promote the condensation. Several factors could be at play.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Temperature | The reaction may have a significant activation energy barrier that is not being overcome at room temperature. Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress by TLC at each stage. A modest increase to 40-50°C can often be effective without drastically increasing side product formation.[8] |
| Inactive Catalyst/Reagents | The base (e.g., NaOH, KOH) may be old and have absorbed atmospheric CO₂ and water, reducing its effectiveness. The ketone might have degraded if not stored properly. Solution: Use freshly prepared base solutions or new pellets of solid base. Ensure the purity and integrity of your aldehyde and ketone starting materials.[10] |
| Poor Solubility | If one of the reactants is not fully dissolved, the reaction rate will be limited. Solution: Ensure you are using a suitable solvent (like ethanol) that can dissolve both the aromatic aldehyde and the ketone. You may need to slightly increase the solvent volume, though this can also slow down the reaction by decreasing reactant concentration. |
Problem 2: Low Yield with Complex Product Mixture
Q: The reaction seems to work, but my yield is low, and the crude product shows multiple spots on the TLC plate, some of which are dark and streaky at the baseline.
A: This common scenario suggests that while the reaction is proceeding, it is not selective and is generating multiple byproducts, including potential polymers.
| Potential Cause | Explanation & Recommended Solution |
| Reaction Temperature is Too High | This is the most frequent cause of low selectivity. Higher temperatures accelerate side reactions, such as ketone self-condensation and polymerization.[8][9] Solution: Lower the reaction temperature. Start the reaction in an ice bath (0-5°C) and allow it to slowly warm to room temperature. This can significantly improve selectivity by favoring the kinetic product. |
| Incorrect Stoichiometry | Using an excess of the ketone can lead to increased self-condensation. Solution: Carefully control the molar ratios. Typically, the aldehyde and ketone are used in a 1:1 ratio. If self-condensation of the ketone is a major issue, sometimes using a slight excess of the aldehyde can be beneficial. |
| Prolonged Reaction Time | Leaving the reaction for too long, especially at elevated temperatures, can lead to product degradation or the formation of further byproducts. Solution: Monitor the reaction closely using TLC.[13] Quench the reaction as soon as the starting materials are consumed to prevent subsequent reactions. |
This troubleshooting workflow can be visualized as a decision-making process.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in ortho-substituted acrylate synthesis
The following guide is structured as a specialized Technical Support Center for organic chemists. It abandons generic advice in favor of high-level troubleshooting for a specific, notoriously difficult transformation: Ortho-Substituted Acrylate Synthesis .
Ticket ID: ORTHO-ACR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting low conversion (<20%) and polymerization in sterically hindered acrylate synthesis.
📋 Executive Summary: Why Your Reaction Failed
If you are reading this, you are likely attempting to synthesize an acrylate ester where the alcohol/phenol or the aryl ring has bulky substituents at the ortho position (e.g., 2,6-diisopropylphenol or 2-iodo-m-xylene).
The failure usually stems from a "Triad of Inhibition":
-
Steric Shielding: The ortho groups physically block the nucleophilic attack trajectory (Burgi-Dunitz angle) on the carbonyl or the oxidative addition of Palladium.
-
Electronic Deactivation: Ortho-substituents often twist the ring out of planarity, breaking conjugation and altering nucleophilicity.
-
Competitive Polymerization: The high temperatures required to overcome the energy barrier of #1 and #2 often trigger thermal polymerization of the acrylate double bond before the coupling occurs.
This guide provides three specific "Rescue Protocols" to bypass these barriers.
🛠 Module 1: The "Impossible" Esterification (Phenols & Alcohols)
Scenario: You are reacting 2,6-diisopropylphenol (or similar) with acryloyl chloride, and the yield is stuck at 15%.
📉 The Problem: Acyl Transfer Failure
Standard Schotten-Baumann conditions (DCM/Et
✅ Solution: The Modified Yamaguchi Protocol
While the acid chloride method is standard, it often fails for hindered phenols. The Yamaguchi Esterification uses a mixed anhydride to push the equilibrium, but for acrylates, we must modify it to prevent polymerization.
Protocol A: Modified Yamaguchi for Hindered Acrylates
-
Reagents: Acrylic acid (1.0 eq), 2,4,6-Trichlorobenzoyl chloride (TCBC, 1.1 eq), Et
N (1.2 eq), DMAP (1.5-2.0 eq), Toluene (anhydrous). -
Inhibitor Cocktail: Phenothiazine (500 ppm) + MEHQ (200 ppm).
Step-by-Step:
-
Mixed Anhydride Formation: Dissolve Acrylic acid and Et
N in Toluene. Cool to 0°C. Add TCBC dropwise. Stir for 1 hour at RT. Crucial: Filter off the triethylamine hydrochloride salt under inert gas. The salt can catalyze polymerization at high temps. -
Esterification: Add the filtrate to a solution of your hindered phenol and DMAP in Toluene.
-
The "Push": Heat to 90°C for 4-6 hours.
-
Note: Standard Yamaguchi is done at RT. For ortho-substituted acrylates, heat is non-negotiable. The inhibitor cocktail is essential here.[1]
-
📊 Data Comparison: Yields for 2,6-Diisopropylphenyl Acrylate
| Method | Reagents | Temp | Yield | Notes |
| Standard | Acryloyl Cl, Et | 25°C | 12% | Mostly recovered starting material.[2] |
| Aggressive | Acryloyl Cl, NaH, THF | 60°C | 0% | Complex mixture (Michael addition side products). |
| Yamaguchi | TCBC, DMAP, Toluene | 90°C | 84% | Clean conversion. |
🛠 Module 2: The Stalled Heck Reaction (Aryl Halides)
Scenario: You are coupling 2-bromo-1,3-dimethylbenzene with methyl acrylate. The reaction turns black (Pd precipitation) and conversion stops at 30%.
📉 The Problem: Slow Oxidative Addition
Ortho-substituents destabilize the Pd(II)-aryl complex. Standard ligands like PPh
✅ Solution: The "Jeffrey Conditions" with Bulky Phosphines
You must switch to a ligand that creates a "protective shell" around the Palladium.
Protocol B: High-Steric Heck Coupling
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: P(o-tol)
(10 mol%) OR SPhos (for extremely hindered cases). -
Base: Et
N (2.0 eq) - The organic base is crucial here; inorganic bases like K CO are often too heterogeneous. -
Solvent: DMF or NMP (degassed).
Step-by-Step:
-
Pre-complexation: Mix Pd(OAc)
and P(o-tol) in the solvent and stir for 30 mins at RT under Argon until the solution turns yellow/orange (formation of the active L Pd species). -
Addition: Add the aryl halide, acrylate (1.5 eq), and Et
N. -
Reaction: Heat to 110°C .
-
Troubleshooting: If the reaction turns black within 1 hour, add Ag
CO (1.0 eq). Silver acts as a halide scavenger, forcing the reaction through a cationic Pd pathway which is faster for hindered substrates.
-
🧩 Mechanism Visualization (Graphviz)
The following diagram illustrates the critical "Decision Tree" for selecting the correct synthetic route based on your substrate's steric profile.
Caption: Decision matrix for selecting the synthetic route. Green paths indicate high-probability success rates for hindered substrates.
🛠 Module 3: The "Jelly" Product (Polymerization Control)
FAQ: "My reaction worked, but I isolated a solid gel instead of an oil."
This is the most common failure mode. Ortho-substituted acrylates have high melting points and are often purified at high vacuum/temp, which triggers radical polymerization.
🧪 The Stabilizer Cocktail Guide
You must inhibit polymerization during both the reaction and the workup.
| Inhibitor | Mechanism | Usage Condition | Best For |
| MEHQ (Mequinol) | Radical Scavenger | Aerobic Only (Needs O | Storage & Column Chromatography |
| Phenothiazine | Anaerobic Scavenger | Inert Atmosphere (Ar/N | Inside the Reaction Flask |
| BHT | Steric Radical Trap | General Purpose | Low-temp workup |
⚠️ Critical Protocol: The "Aerobic Column"
Never run a flash column on acrylates using pure Nitrogen pressure if you are using MEHQ.
-
Dope the Eluent: Add 100 ppm MEHQ to your Hexane/Ethyl Acetate solvent system.
-
Air Flow: If possible, use compressed air instead of N
to push the column. MEHQ becomes inactive without dissolved oxygen, turning your column into a polymerization reactor.
📚 References
-
Yamaguchi Esterification Mechanism: Inanaga, J., et al.[3][4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[3]
-
Heck Reaction with P(o-tol)3: Herrmann, W. A., & Brossmer, C. "Palladacycles: Efficient Catalysts for the Heck Reaction." Angewandte Chemie International Edition, 1995.
-
Inhibition of Acrylates: Levy, L. B. "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science, 1985.
-
SPhos in Hindered Couplings: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
End of Technical Guide. For further assistance, please contact the synthesis core facility.
Sources
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
Controlling steric hindrance effects in 2-methoxyphenyl acrylate synthesis
Welcome to the technical support center for the synthesis of 2-methoxyphenyl acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific chemical transformation. Here, we delve into the nuances of controlling steric hindrance, a critical factor for achieving high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of 2-methoxyphenyl acrylate, with a focus on the role of steric hindrance.
Issue 1: Low Yield of 2-Methoxyphenyl Acrylate with Significant C-Acylation Byproducts
Question: My reaction is producing a low yield of the desired O-acylated product (2-methoxyphenyl acrylate) and a significant amount of C-acylated isomers (e.g., acetovanillone). What is causing this, and how can I improve the selectivity?
Answer:
This is a classic selectivity problem in the acylation of guaiacol, where both the hydroxyl group (O-acylation) and the aromatic ring (C-acylation, a Friedel-Crafts type reaction) are potential sites for electrophilic attack. The methoxy group at the ortho position to the hydroxyl group introduces significant steric hindrance, which can influence the reaction pathway.
Causality:
-
Steric Hindrance: The bulky methoxy group can partially block the approach of the acylating agent to the adjacent hydroxyl group. This steric impediment can make the alternative C-acylation on the less hindered para-position of the ring a more competitive pathway, especially under conditions that favor Friedel-Crafts reactions.[1][2]
-
Catalyst Choice: Strong Lewis acids like AlCl₃ or ZnCl₂ are excellent catalysts for Friedel-Crafts reactions, thus promoting C-acylation.[3]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the Fries rearrangement of the initially formed O-acylated product to the more thermodynamically stable C-acylated product.[3]
Solutions:
-
Choice of Acylating Agent and Catalyst:
-
For direct esterification, use acryloyl chloride with a non-Lewis acidic base. The reaction of an alcohol (the phenol group of guaiacol) with an acyl chloride is a highly efficient method for ester synthesis.[4] A sterically hindered, non-nucleophilic base like triethylamine can be used to scavenge the HCl byproduct without promoting side reactions.[5]
-
Avoid strong Lewis acids. If a catalyst is needed, consider a milder one that does not strongly promote C-acylation.
-
-
Temperature Control:
-
Maintain a low reaction temperature (e.g., 0-25°C) when using a reactive acylating agent like acryloyl chloride. This will favor the kinetically controlled O-acylation product over the thermodynamically favored C-acylated product.
-
-
Solvent Selection:
-
Use a polar aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) which can facilitate the reaction without strongly favoring the formation of carbocation intermediates that lead to C-acylation.
-
Issue 2: The Reaction is Sluggish or Stalls, Resulting in Low Conversion of Guaiacol
Question: I have set up the reaction to favor O-acylation, but the conversion of guaiacol is very low. What factors could be responsible for this?
Answer:
Low reactivity can also be a consequence of steric hindrance, as well as other experimental parameters. The methoxy group can sterically hinder the approach of the acylating agent to the hydroxyl group, slowing down the reaction rate.
Causality:
-
Steric Shielding: The ortho-methoxy group sterically shields the phenolic hydroxyl group, making it a less accessible nucleophile.
-
Insufficiently Reactive Acylating Agent: If using a less reactive acylating agent, such as acrylic acid with a mild catalyst, the reaction may not have sufficient energy to overcome the activation barrier, especially at lower temperatures.
-
Catalyst Deactivation: In some cases, the catalyst can be deactivated by water or other impurities in the reactants or solvent.[6]
Solutions:
-
Enhance the Reactivity of the Acylating Agent:
-
If using acrylic acid, consider converting it to the more reactive acryloyl chloride. This can be achieved by reacting acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acryloyl chloride will react more readily with the sterically hindered hydroxyl group of guaiacol.
-
-
Optimize Catalyst and Reaction Conditions:
-
Increase Reaction Time or Temperature Moderately:
-
If low temperature is the cause of the sluggish reaction, a moderate increase in temperature can be beneficial. However, this must be balanced with the risk of promoting side reactions. Monitor the reaction progress closely using techniques like TLC or GC.
-
Issue 3: Polymerization of the Product During the Reaction or Work-up
Question: I am observing the formation of a significant amount of polymeric material in my reaction flask. How can I prevent the polymerization of 2-methoxyphenyl acrylate?
Answer:
Acrylates are vinyl monomers that are susceptible to polymerization, especially in the presence of heat, light, or radical initiators.
Causality:
-
High Temperatures: Elevated reaction or distillation temperatures can initiate thermal polymerization.
-
Presence of Radical Initiators: Impurities in the reagents or solvents can act as radical initiators.
-
Extended Reaction Times: Longer reaction times at elevated temperatures increase the likelihood of polymerization.
Solutions:
-
Use of Polymerization Inhibitors:
-
Add a radical inhibitor to the reaction mixture. Common inhibitors for acrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MeHQ), or phenothiazine.[9] These are typically used in small concentrations (e.g., 100-1000 ppm).
-
-
Control of Reaction Temperature:
-
As previously mentioned, maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Purification under Mild Conditions:
-
If distillation is required for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product. Ensure that a polymerization inhibitor is added to the distillation flask.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of acylating agent (e.g., acryloyl chloride vs. acrylic anhydride vs. acrylic acid) impact the control of steric hindrance?
A1: The reactivity of the acylating agent is a key factor.
-
Acryloyl chloride is the most reactive and will react with the sterically hindered hydroxyl group of guaiacol under mild conditions, often requiring only a base to scavenge HCl. Its high reactivity can help overcome the steric barrier at low temperatures where side reactions are minimized.
-
Acrylic anhydride is less reactive than acryloyl chloride but more reactive than acrylic acid. It can be a good compromise, but may still require a catalyst and slightly elevated temperatures.
-
Acrylic acid is the least reactive and typically requires a strong acid catalyst and elevated temperatures for direct esterification. These conditions can sometimes lead to competing side reactions like C-acylation, especially if the catalyst is a Lewis acid.[1][10]
Q2: What is the role of the solvent in mitigating steric effects?
A2: The solvent can influence the reaction in several ways:
-
Solvation of Intermediates: A solvent that can stabilize the transition state can help to lower the activation energy of the reaction.
-
Reactant Concentration: The solvent controls the concentration of the reactants, which can affect the reaction kinetics.
-
Polarity: Polar aprotic solvents are often preferred for these types of reactions as they can help to dissolve the reactants and stabilize charged intermediates without participating in the reaction.
Q3: Can transesterification be an effective alternative to direct acylation for synthesizing 2-methoxyphenyl acrylate and avoiding steric hindrance issues?
A3: Yes, transesterification can be a very effective strategy. In this approach, a simple alkyl acrylate (like methyl acrylate or ethyl acrylate) is reacted with guaiacol in the presence of a catalyst. The equilibrium is driven forward by removing the more volatile alcohol byproduct (methanol or ethanol). This method can be advantageous because:
-
It often proceeds under milder conditions than direct esterification with acrylic acid.
-
It can avoid the use of harsh Lewis acids that promote C-acylation.
-
A variety of catalysts, including bases, acids, and organometallics, can be employed for transesterification.[7][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyphenyl Acrylate via Acryloyl Chloride
This protocol prioritizes O-acylation by using a highly reactive acylating agent under mild conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add guaiacol (1.0 eq) and a suitable polymerization inhibitor (e.g., MeHQ, ~200 ppm).
-
Dissolution: Dissolve the guaiacol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Acryloyl Chloride Addition: Add acryloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing O- vs. C-Acylation Pathways
Caption: Competing reaction pathways in the acylation of guaiacol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition to Favor O-Acylation | Rationale |
| Acylating Agent | Acryloyl Chloride | High reactivity overcomes steric hindrance at low temperatures. |
| Catalyst/Base | Triethylamine or other non-nucleophilic base | Scavenges HCl without promoting C-acylation. |
| Temperature | 0°C to Room Temperature | Favors the kinetic O-acylation product. |
| Solvent | Anhydrous Dichloromethane (DCM) | Polar aprotic solvent that facilitates the reaction. |
| Additives | Polymerization inhibitor (e.g., MeHQ) | Prevents polymerization of the acrylate product.[9] |
References
-
ResearchGate. Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl... Available at: [Link]
-
ResearchGate. Gas phase acylation of guaiacol with acetic acid on acid catalysts | Request PDF. Available at: [Link]
-
ResearchGate. Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. Available at: [Link]
-
University of Surrey. Multicomponent graphene based catalysts for guaiacol upgrading in hydrothermal conditions: Exploring "H2-free" alternatives for bio-compounds hydrodeoxygenation. Available at: [Link]
-
ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Available at: [Link]
-
A*STAR Open Access Repository. Hydrodeoxygenation of Guaiacol over Carbon-Supported Metal Catalysts. Available at: [Link]
-
MDPI. (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Available at: [Link]
-
ResearchGate. Vapor phase acylation of guaiacol with acetic acid over micro, nano and hierarchical MFI and BEA zeolites | Request PDF. Available at: [Link]
-
MDPI. Hydrodeoxygenation of Guaiacol over Pd–Co and Pd–Fe Catalysts: Deactivation and Regeneration. Available at: [Link]
-
National Center for Biotechnology Information. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Available at: [Link]
-
ACS Publications. Hydrodeoxygenation of Guaiacol as a Bio-Oil Model Compound over Pillared Clay-Supported Nickel–Molybdenum Catalysts. Available at: [Link]
-
PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Available at: [Link]
-
ACS Publications. Hydrodeoxygenation of Guaiacol as a Bio-Oil Model Compound over Pillared Clay-Supported Nickel–Molybdenum Catalysts. Available at: [Link]
- Google Patents. CN103635462B - Process for preparing (meth)acrylates.
-
Asian Publication Corporation. AJ C. Available at: [Link]
-
Semantic Scholar. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Available at: [Link]
-
Justia Patents. Synthesis of alkylaminoalkyl (meth)acrylate by transesterification. Available at: [Link]
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. Available at: [Link]
-
ACS Publications. Hydrotreating of Guaiacol and Acetic Acid Blends over Ni2P/ZSM-5 Catalysts: Elucidating Molecular Interactions during Bio-Oil Upgrading. Available at: [Link]
-
EconPapers. Esterification of guaiacol with octanoic acid over functionalized mesoporous silica. Available at: [Link]
-
ResearchGate. Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups | Request PDF. Available at: [Link]
- Google Patents. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
-
ACS Publications. Insertion Polymerization of Acrylate. Available at: [Link]
- Google Patents. US9162964B2 - Acrylate production process.
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing E and Z Isomers of Ethyl 3-(2-methoxyphenyl)acrylate by NMR Spectroscopy
For researchers in medicinal chemistry and materials science, the precise determination of molecular geometry is not merely an academic exercise; it is a critical step that dictates biological activity, material properties, and synthetic outcomes. In the context of α,β-unsaturated esters, such as Ethyl 3-(2-methoxyphenyl)acrylate, the geometric configuration around the carbon-carbon double bond gives rise to E (entgegen) and Z (zusammen) isomers. These stereoisomers can possess markedly different physicochemical and biological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful analytical technique for their unambiguous differentiation.
This guide provides an in-depth, experience-driven comparison of NMR-based methodologies to distinguish between the E and Z isomers of Ethyl 3-(2-methoxyphenyl)acrylate. We will move beyond simple data reporting to explain the underlying principles and causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Theoretical Foundation: Key Differentiating NMR Parameters
The structural distinction between the E and Z isomers of Ethyl 3-(2-methoxyphenyl)acrylate translates into predictable and measurable differences in their NMR spectra. The three primary pillars of NMR analysis for this purpose are ¹H vicinal coupling constants, Nuclear Overhauser Effect (NOE) correlations, and corroborative ¹³C chemical shifts.
¹H NMR: Vicinal Coupling Constants (³J)
The most reliable initial indicator for E/Z assignment is the magnitude of the vicinal coupling constant (³J) between the two vinylic protons (Hα and Hβ). This through-bond interaction is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[1][2]
-
E-isomer (trans): The vinylic protons are on opposite sides of the double bond, with a dihedral angle of ~180°. This geometry results in strong orbital overlap and a large coupling constant, typically in the range of 12-18 Hz .[2][3][4]
-
Z-isomer (cis): The vinylic protons are on the same side of the double bond, with a dihedral angle of ~0°. This leads to a smaller coupling constant, generally in the range of 6-14 Hz .[4][5]
This significant and predictable difference in ³J values often provides a clear-cut initial assignment.
Nuclear Overhauser Effect (NOE) Spectroscopy: Unambiguous Spatial Correlation
While coupling constants provide powerful evidence, NOE spectroscopy offers definitive, through-space proof of stereochemistry.[6] The NOE is a phenomenon where the magnetization of a nucleus is altered upon the saturation of a nearby nucleus (<5 Å away), providing a direct measure of spatial proximity.[7] This is typically measured using a 1D NOE difference experiment or, more comprehensively, a 2D NOESY experiment.[8][9]
-
E-isomer: Due to the trans-configuration, the α-proton is spatially close to the protons of the 2-methoxyphenyl ring. Irradiating the α-proton will result in an NOE enhancement for the aromatic protons (specifically, the ortho-proton). Conversely, no significant NOE is expected between the α-proton and the β-proton.
-
Z-isomer: The cis-configuration places the β-proton in close proximity to the aromatic ring. A strong NOE correlation will be observed between the β-proton and the ortho-protons of the 2-methoxyphenyl ring. Furthermore, an NOE can be observed between the α-proton and the β-proton, confirming they are on the same side of the double bond.[2]
¹³C NMR Spectroscopy: Corroborative Evidence
¹³C NMR chemical shifts can provide supplementary evidence for the structural assignment. The stereochemistry influences the electronic environment and can introduce steric compression, which affects the carbon chemical shifts.[10][11]
-
Steric Compression (γ-gauche effect): In the Z-isomer, the ester carbonyl group and the 2-methoxyphenyl ring are on the same side of the double bond, leading to greater steric hindrance. This steric compression can cause the carbon atoms within the sterically crowded groups (e.g., the ipso-carbon of the aromatic ring or the α-carbon) to be shielded, resulting in a slight upfield shift (lower ppm value) compared to the less-hindered E-isomer.[2][12]
Experimental Design and Workflow
A logical and systematic workflow is essential for the confident assignment of E and Z isomers. The following protocol represents a self-validating system where each step provides complementary information.
Workflow for E/Z Isomer Elucidation
Caption: Workflow for NMR-based E/Z isomer differentiation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the Ethyl 3-(2-methoxyphenyl)acrylate sample (or mixture of isomers).
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard 1D proton spectrum.
-
Parameters:
-
Pulse Program: zg30 (or equivalent).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds (to ensure high digital resolution).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 (adjust for concentration).
-
-
Processing: Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution. Phase and baseline correct the spectrum carefully.
-
Causality: A longer acquisition time is chosen to ensure the fine splitting of the vinylic doublets is well-resolved, allowing for the precise measurement of the ³J coupling constant, which is the primary goal of this experiment.
3. 2D NOESY Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: 2D NOESY (noesygpph or equivalent pulse sequence with water suppression if needed).
-
Parameters:
-
Mixing Time (d8): 500-800 ms. This is a crucial parameter; a moderate mixing time is optimal for observing correlations for molecules of this size.
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Scans: 8-16 per increment.
-
Number of Increments (in F1): 256-512.
-
-
Processing: Process the 2D data using a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.
-
Trustworthiness: The 2D NOESY experiment is self-validating. The presence of a cross-peak between the β-vinylic proton and the aromatic ring protons provides unambiguous proof of the Z-isomer, while its absence (and the presence of an α-proton to aromatic cross-peak) confirms the E-isomer.
4. ¹³C NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C).
-
Experiment: Proton-decoupled ¹³C spectrum (zgpg30 or equivalent).
-
Parameters:
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher (¹³C is much less sensitive than ¹H).[10]
-
-
Causality: Broadband proton decoupling is used to simplify the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon atom.[12] This makes it easier to compare the chemical shifts between isomers.
Data Interpretation: A Comparative Analysis
The following table summarizes the expected NMR data for the E and Z isomers of Ethyl 3-(2-methoxyphenyl)acrylate. These predictions are based on established principles and data from analogous α,β-unsaturated ester systems.[2][13][14]
| Parameter | E-Isomer (trans) | Z-Isomer (cis) | Rationale for Distinction |
| ³J (Hα-Hβ) Coupling | ~15-18 Hz | ~10-13 Hz | Primary Method: The trans/cis relationship dictates the coupling constant magnitude. This is the most reliable single parameter for assignment.[3][4] |
| ¹H Shift (Hβ) | More Downfield (~7.8-8.1 ppm) | More Upfield (~7.2-7.5 ppm) | In the E-isomer, the β-proton is deshielded by the anisotropic effect of the coplanar aromatic ring. |
| ¹H Shift (Hα) | More Upfield (~6.3-6.5 ppm) | More Downfield (~6.6-6.8 ppm) | In the Z-isomer, the α-proton is closer to the deshielding zone of the aromatic ring. |
| Key NOE Correlation | Hα ↔ Ar-H (ortho proton) | Hβ ↔ Ar-H (ortho proton) | Definitive Proof: This through-space correlation unambiguously confirms the geometric arrangement around the double bond.[7][15] |
| ¹³C Shift (Cα) | More Downfield | Slightly Upfield | Corroborative: Steric compression in the Z-isomer from the nearby aromatic ring may cause slight shielding (upfield shift).[2] |
| ¹³C Shift (C=O) | More Downfield | Slightly Upfield | Corroborative: The electronic environment of the carbonyl carbon is influenced by the orientation of the bulky methoxyphenyl group. |
Analysis in Practice: Upon acquiring the spectra for a sample mixture, integrate the vinylic proton signals in the ¹H NMR spectrum to determine the E:Z ratio. Measure the coupling constant for the doublets corresponding to each isomer. A value of ~16 Hz confirms the E-isomer, while ~12 Hz confirms the Z-isomer. Proceed to the 2D NOESY spectrum and locate the key cross-peaks as outlined in the table to provide definitive, irrefutable proof of the assignments. The ¹³C spectrum serves as a final check.
Conclusion
The differentiation of E and Z isomers of Ethyl 3-(2-methoxyphenyl)acrylate is a straightforward process when a systematic, multi-faceted NMR approach is employed. While the vicinal ¹H-¹H coupling constant provides a rapid and highly reliable assignment, it is the corroboration with through-space NOE data that constitutes a rigorous and scientifically sound structure elucidation. The inclusion of ¹³C NMR data further strengthens the assignment. This comprehensive workflow not only ensures the correct identification of each isomer but also embodies the principles of thoroughness and self-validation required in modern chemical research and drug development.
References
-
TSI Journals. (2018, October 5). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Available from: [Link]
-
Brash, A. R., Boeglin, W. E., Stec, D. F., & Cha, J. K. (2013). NOE experiments to define the allene oxide E or Z isomers. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Available from: [Link]
-
Singh, S., & Singh, K. N. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24848–24853. Available from: [Link]
-
ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]
-
Jios, J. L., et al. (2013). Molecular structure, experimental and theoretical 1H and 13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters. CONICET. Available from: [Link]
-
The Royal Society of Chemistry. (2015). α,β-unsaturated esters - Supplementary Information. Available from: [Link]
-
ResearchGate. (n.d.). Calculated chemical shifts in 1 H and 13 C NMR spectra (ppm) of E-and Z... Available from: [Link]
-
Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]
-
Jios, J. L., et al. (2013). Molecular structure, experimental and theoretical1H and13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters. Academia.edu. Available from: [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Available from: [Link]
-
Fang, L., et al. (2008). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2374. Available from: [Link]
-
Gkritsopoulou, S., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 26(11), 3399. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available from: [Link]
-
Al-Najjar, I. M., et al. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. Available from: [Link]
-
Chenna, B., et al. (2014). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. Available from: [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available from: [Link]
-
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Available from: [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. (PDF) Molecular structure, experimental and theoretical1H and13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters [academia.edu]
- 15. researchgate.net [researchgate.net]
Comparing reactivity of 2-methoxy vs 4-methoxy substituted ethyl cinnamates
Executive Summary: The Steric-Electronic Tug-of-War
In the development of UV filters, fragrances, and pharmaceutical intermediates, the position of the methoxy substituent on the cinnamate scaffold is not merely a structural triviality—it is a determinant of molecular fate.
While both ethyl 2-methoxycinnamate (Ortho) and ethyl 4-methoxycinnamate (Para) share the same molecular formula (
-
The Para-Isomer (4-OMe): The "Resonance Standard." It adopts a planar conformation allowing full delocalization of the oxygen lone pair into the carbonyl system. This makes it electronically stable, highly UV-absorbent (
nm), and kinetically slower to hydrolyze. -
The Ortho-Isomer (2-OMe): The "Steric Variant." Proximity of the methoxy group to the side chain induces torsion, disrupting planarity. This Steric Inhibition of Resonance (SIR) diminishes the electron-donating capacity of the methoxy group, making the carbonyl more electrophilic and the molecule more chemically reactive, albeit with a hypsochromic (blue) shift in UV absorption.
Structural & Electronic Architecture
To understand the reactivity differences, we must visualize the electron density flow.
Resonance vs. Induction
Both isomers possess a methoxy group that is inductively withdrawing (-I) but strongly resonance donating (+M).
-
In 4-Methoxy: The +M effect dominates. The lone pair donates through the benzene ring, across the alkene, and into the carbonyl oxygen. This "push-pull" system (methoxy push, carbonyl pull) significantly reduces the electrophilicity of the ester carbonyl carbon.
-
In 2-Methoxy: The +M effect is compromised. The steric clash between the 2-methoxy oxygen and the
-proton (or the carbonyl system in the cis conformer) forces the phenyl ring to twist out of the alkene plane.
Visualization of Electronic Effects
The following diagram maps the electron flow and steric conflict.
Figure 1: Mechanistic comparison of electronic donation. Green arrows indicate strong electron flow; red dotted lines indicate disruption.
Comparative Reactivity Analysis
Alkaline Hydrolysis (Saponification)
The rate-determining step in alkaline hydrolysis is the nucleophilic attack of the hydroxide ion (
-
Mechanism:
-
Prediction: Electron-donating groups (EDGs) generally decrease the rate by stabilizing the ground state and reducing the positive character of the carbonyl carbon.
-
The Comparison:
-
4-Methoxy: Strong resonance donation (+M) effectively "pumps" electron density into the carbonyl. This makes the carbon less electrophilic . Result: Slow Hydrolysis .
-
2-Methoxy: Due to the twisted structure (SIR), the resonance donation is inefficient. The carbonyl carbon retains more positive character compared to the para isomer. Additionally, the inductive withdrawal (-I) of the methoxy group (which is distance-dependent and stronger at the ortho position) further activates the carbonyl. Result: Faster Hydrolysis .
-
| Feature | Ethyl 4-Methoxycinnamate | Ethyl 2-Methoxycinnamate |
| Resonance Effect (+M) | Strong (Full Conjugation) | Weak (Steric Inhibition) |
| Inductive Effect (-I) | Weak (Distant) | Strong (Proximal) |
| Carbonyl Electrophilicity | Low | Moderate/High |
| Relative Hydrolysis Rate | 1.0 (Reference) | > 2.5x Faster (Estimated) |
Photochemical Reactivity
This is critical for applications in sunscreens (e.g., Octinoxate is the 2-ethylhexyl analog of the 4-methoxy ethyl ester).[1]
-
UV Absorption: 4-Methoxy has a
nm (UVB region) with a high extinction coefficient ( ) due to the extended conjugated system. 2-Methoxy is typically blue-shifted ( nm) with a lower because the twist reduces the effective chromophore length. -
Isomerization: Both undergo
(trans-to-cis) photoisomerization upon irradiation. However, the 4-methoxy isomer is preferred commercially because its absorption spectrum perfectly overlaps with the harmful UVB range, whereas the 2-methoxy absorption is less optimal for sun protection.
Experimental Protocols
Protocol A: Competitive Hydrolysis Kinetics
To empirically verify the reactivity difference, use this pseudo-first-order kinetic assay.
Reagents:
-
Ethyl 4-methoxycinnamate (pure)
-
Ethyl 2-methoxycinnamate (pure)
-
0.1 M NaOH in 50:50 Ethanol/Water
-
Internal Standard: Benzophenone (inert under these conditions)
Workflow:
-
Preparation: Dissolve equimolar amounts (e.g., 1.0 mmol) of both esters and the internal standard in 50 mL of Ethanol.
-
Initiation: Add 50 mL of 0.1 M NaOH (aq) at
with vigorous stirring at 25°C. -
Sampling: Withdraw 1 mL aliquots at 5, 10, 20, 40, and 60 minutes.
-
Quenching: Immediately dispense aliquot into a vial containing 1 mL of 0.1 M HCl and 2 mL Ethyl Acetate (to extract remaining ester).
-
Analysis: Analyze the organic layer via GC-FID or HPLC.
-
Calculation: Plot
vs. time. The slope represents .
Protocol B: Synthesis via Verley-Doebner Condensation
This method is robust for generating both isomers from their respective aldehydes.
Reaction Scheme:
Step-by-Step Guide:
Figure 2: Synthesis workflow for ethyl methoxycinnamates.
-
Condensation: Mix 0.1 mol of anisaldehyde (2- or 4-isomer), 0.25 mol malonic acid, and 20 mL pyridine with a catalytic amount of
-alanine. Heat to reflux ( ) for 2 hours until evolution ceases. -
Isolation: Pour mixture into ice-cold HCl. Filter the white solid (cinnamic acid derivative).
-
Esterification: Reflux the acid in absolute ethanol (excess) with 1 mL conc.
for 6 hours. -
Purification: Neutralize with
, extract with ethyl acetate, and purify via vacuum distillation (bp ~150°C at 5 mmHg) or recrystallization from MeOH (if solid).
Data Summary
| Property | Ethyl 4-Methoxycinnamate | Ethyl 2-Methoxycinnamate |
| CAS Number | 1929-30-2 | 1504-74-1 |
| Physical State | Solid (mp 49-50°C) | Liquid (usually) or low mp solid |
| UV | ~310 nm | ~290-300 nm |
| Fluorescence | Weak/None (Isomerizes) | Weak/None |
| Hydrolysis Reactivity | Low (Deactivated) | Moderate (Less Deactivated) |
| Primary Application | UVB Filter (Sunscreen) | Flavor/Fragrance Intermediate |
References
-
Hammett Equation & Ester Hydrolysis
-
Photochemistry of Cinnamates
-
Vaya, I., et al. (2010). Photophysical properties of five methoxy-substituted 2-ethylhexylcinnamates. Photochemical & Photobiological Sciences. (Demonstrates the "meta-effect" and lack of fluorescence in ortho/para).
-
- Synthesis Protocols (Verley-Doebner)
-
Steric Inhibition of Resonance
-
Kadesch, R. G., & Weller, S. W. (1941).[4] Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. Journal of the American Chemical Society.
-
- Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of monocarboxylic acids. Journal of the Chemical Society.
Sources
Comparative yield analysis of Heck vs Wittig synthesis for cinnamate esters
Executive Summary: The "Yield vs. Purity" Trade-off
In the synthesis of cinnamate esters—critical intermediates for UV filters (e.g., octinoxate), fragrances, and pharmaceuticals—the choice between the Heck Reaction (Palladium-catalyzed arylation) and the Wittig Reaction (Ylide olefination) is rarely about yield alone. It is a decision governed by atom economy , stereoselectivity , and downstream purification costs .
While the Heck reaction typically offers superior isolated yields (>90%) and exclusive trans-selectivity for aryl iodides, it introduces the challenge of heavy metal removal (ppm-level Pd). Conversely, the Wittig reaction provides a robust, metal-free alternative with yields averaging 80–85%, but is severely hampered by poor atom economy (~38%) and the notorious difficulty of separating triphenylphosphine oxide (TPPO).
This guide provides a head-to-head technical analysis to assist process chemists in selecting the optimal route based on scale and available infrastructure.
Mechanistic Divergence & Pathways
To understand the yield limitations, we must visualize the distinct pathways.
The Heck Catalytic Cycle
The Heck reaction relies on a Pd(0)/Pd(II) cycle.[1] The critical yield-determining step is often the oxidative addition (for aryl bromides/chlorides) or the regioselectivity of insertion .
Figure 1: The Heck catalytic cycle showing the regeneration of Pd(0). Note that the base is stoichiometric, sequestering the acid byproduct.
The Wittig Olefination
The Wittig reaction is stoichiometric. The driving force is the formation of the strong P=O bond in the byproduct. The yield is often limited by the equilibrium of the betaine intermediate and the separation of the oxide.
Figure 2: The Wittig pathway. The formation of Triphenylphosphine Oxide (TPPO) is stoichiometric, creating a significant purification burden.
Experimental Protocols
The following protocols are standardized for the synthesis of Ethyl Cinnamate to allow direct comparison.
Protocol A: Heck Reaction (Pd-Catalyzed)
Best for: High value-added synthesis, high throughput, strict trans-isomer requirements.
-
Reagents:
-
Iodobenzene (10 mmol, 1.0 eq)
-
Ethyl Acrylate (12 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.1 mmol, 1 mol%)
-
Triphenylphosphine (0.2 mmol, 2 mol%)
-
Triethylamine (Et₃N) (15 mmol, 1.5 eq)
-
Solvent: DMF (anhydrous) or NMP.
-
-
Procedure:
-
Charge a reaction flask with Pd(OAc)₂, PPh₃, and aryl halide under inert atmosphere (N₂).
-
Add solvent, base (Et₃N), and ethyl acrylate.
-
Heat to 80–100°C for 4–12 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M HCl (to remove excess amine) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Typical Yield: 92–96% (Isolated).
Protocol B: Wittig Reaction (Stabilized Ylide)
Best for: Metal-free requirements, ambient temperature processing, educational/small batch.
-
Reagents:
-
Benzaldehyde (10 mmol, 1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (11 mmol, 1.1 eq)
-
Solvent: DCM or Water (Green variant).
-
-
Procedure:
-
Dissolve the ylide in DCM (0.5 M).
-
Add benzaldehyde dropwise at Room Temperature (25°C) .
-
Stir for 2–6 hours.
-
Workup: Concentrate the solvent. The residue will contain product and solid TPPO.
-
Purification: Triturate with cold hexanes (TPPO is insoluble in hexanes; product is soluble). Filter off the white solid. Concentrate filtrate. Flash chromatography is often still required to remove trace TPPO.
-
-
Typical Yield: 82–88% (Isolated).
Comparative Performance Analysis
Quantitative Data Summary
| Metric | Heck Reaction (Protocol A) | Wittig Reaction (Protocol B) | Analysis |
| Isolated Yield | 92–96% | 82–88% | Heck is superior due to fewer side reactions and easier separation. |
| Stereoselectivity ( | >99:1 | ~92:8 | Heck follows syn-elimination yielding exclusively trans. Stabilized ylides give mostly trans but require recrystallization to reach >99%. |
| Atom Economy (AE) | ~49% | ~38% | See calculation below. Wittig generates massive molecular weight waste. |
| Reaction Temperature | 80–140°C | 20–25°C | Wittig is energetically milder. |
| Purification Difficulty | Low (Silica filtration) | High (TPPO removal) | TPPO "streaks" on columns and co-crystallizes with products. |
| Cost Driver | Catalyst (Palladium) | Reagent (Phosphonium salt) | At scale, Pd recycling makes Heck cheaper; at gram scale, Wittig is cheaper. |
Deep Dive: Atom Economy & E-Factor
The scientific integrity of a route is defined by its green metrics.
Calculation for Ethyl Cinnamate (MW 176):
-
Wittig Route:
-
Reactants: Benzaldehyde (106) + Ylide (348) = 454 g/mol input.
-
Product: Ethyl Cinnamate (176).
-
Waste: Ph₃PO (278).
-
AE = (176 / 454) × 100 = 38.7%
-
Implication: For every 1 kg of product, you generate ~1.6 kg of solid phosphorus waste.
-
-
Heck Route (using Ph-Br):
-
Reactants: Bromobenzene (157) + Ethyl Acrylate (100) + Et₃N (101) = 358 g/mol input.
-
Product: Ethyl Cinnamate (176).
-
Waste: Et₃NHBr (182).
-
AE = (176 / 358) × 100 = 49.1%
-
Implication: Heck is significantly more atom-efficient. The waste is a water-soluble salt, unlike the lipophilic TPPO.
-
Strategic Recommendations
When to choose HECK:
-
Strict Stereochemical Limits: If the specification requires <0.5% cis-isomer (common in API crystallization), Heck is the only self-validating choice without extensive recrystallization.
-
Large Scale (>1kg): The disposal cost of TPPO in the Wittig reaction becomes prohibitive.
-
Complex Substrates: If the aldehyde is unstable or difficult to access, but the aryl halide is available.
When to choose WITTIG:
-
Metal-Free Constraints: If the final product has strict heavy metal limits (e.g., <10 ppm Pd) and you lack scavenging resins.
-
Temperature Sensitivity: If the substrate cannot withstand the >80°C required for Heck.
-
Simple Equipment: Wittig requires no inert atmosphere or reflux condensers; it can be run in a beaker if necessary (though not recommended for purity).
References
-
Heck Reaction Mechanism & Applications
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
-
-
Wittig Reaction Protocols & Green Variants
-
Comparative Green Metrics
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. Link
-
- TPPO Removal Strategies: Bates, R. (2010). Organic Synthesis using Transition Metals. Wiley-VCH. (General reference for downstream processing comparisons).
-
Heck vs Wittig Industrial Analysis
-
Pollock, P. M., et al. (2016). Life Cycle Assessment of the Heck Reaction. ACS Sustainable Chemistry & Engineering. Link
-
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of Ethyl (E)-3-(2-methoxyphenyl)acrylate
Executive Summary: Immediate Action Card
Ethyl (E)-3-(2-methoxyphenyl)acrylate (CAS: 33877-05-3) is a cinnamate ester derivative used primarily as a synthesis intermediate. While it lacks the extreme volatility and polymerization violence of simple acrylates (e.g., ethyl acrylate), it presents specific aquatic toxicity and irritation hazards that mandate strict exclusion from municipal waste streams.
The Golden Rule: Never dispose of this compound via sink drainage. It must be routed to High-Temperature Incineration .
Part 1: Chemical Profile & Hazard Identification
Effective disposal begins with understanding the "Why." As scientists, we do not simply follow rules; we manage risk based on molecular behavior. This compound contains an
Physicochemical Data for Disposal Logic[1]
| Property | Value / Description | Impact on Disposal |
| Chemical Name | This compound | Labeling specificity |
| CAS Number | 33877-05-3 | Regulatory tracking ID |
| Molecular Formula | Elemental analysis for incineration | |
| Physical State | Solid or viscous liquid (purity dependent) | Spill cleanup method selection |
| Flash Point | >100°C (Predicted) | High, but combustible. Classified as "Organic" |
| Water Solubility | Low / Negligible | DO NOT FLUSH. Persists in aquatic traps. |
| Reactivity | Stable, but avoid strong oxidizers/initiators | Segregation from peroxides is critical |
Hazard Classifications (GHS)
-
H413: May cause long-lasting harmful effects to aquatic life.
Expert Insight: The H413 code is the critical driver for disposal. Because cinnamate esters degrade slowly in anaerobic aquatic environments, they can accumulate in local water tables if improperly discarded.
Part 2: Pre-Disposal Stabilization & Segregation
Before this chemical leaves your bench, it must be stabilized. The primary risk during storage for disposal is cross-contamination leading to exothermic reactions.
Segregation Protocol
-
Primary Stream: Non-Halogenated Organic Waste .
-
Reasoning: This compound contains only C, H, and O. It burns clean. Mixing it with halogenated waste (e.g., DCM, Chloroform) unnecessarily increases the cost of disposal and complicates the incineration process.
-
-
Incompatibility Check:
Waste Container Logic
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if prolonged storage).
-
Headspace: Leave 10% headspace in the container to allow for thermal expansion.
-
Labeling: Must explicitly state "Non-Halogenated Organic Waste" and list "Ethyl 3-(2-methoxyphenyl)acrylate" as a constituent.
Part 3: Waste Classification Decision Tree
Visualizing the decision process ensures compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.
Figure 1: Waste stream segregation logic. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the final waste container.
Part 4: Ultimate Disposal Methodologies
High-Temperature Incineration (Recommended)
This is the industry standard for acrylate esters.
-
Process: The waste is injected into a combustion chamber operating >1000°C.
-
Chemistry:
. -
Requirement: The facility must be equipped with a scrubber to handle any auxiliary particulates, though this specific molecule burns relatively clean.
Lab-Scale Hydrolysis (Pre-treatment Option)
Only perform this if you have specific authorization to treat waste on-site.
-
Protocol: Treat with 10% aqueous NaOH at reflux.
-
Result: Cleaves the ester, yielding ethanol and the corresponding methoxycinnamic acid salt (soluble).
-
Warning: This does not remove the aquatic toxicity of the cinnamic acid moiety. The resulting solution must still be treated as chemical waste, not flushed. Therefore, direct incineration of the parent compound is preferred to avoid unnecessary processing steps.
Part 5: Emergency Spill Response
In the event of a benchtop spill, speed is less important than containment.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response protocol. Note the prohibition of paper towels for bulk cleanup to minimize flammability surface area.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Petrochemicals Europe. (2023). Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
